molecular formula C3Cl3F3O B1581878 1,1,3-Trichlorotrifluoroacetone CAS No. 79-52-7

1,1,3-Trichlorotrifluoroacetone

Cat. No. B1581878
CAS RN: 79-52-7
M. Wt: 215.38 g/mol
InChI Key: QCVAFEQJWDOJLG-UHFFFAOYSA-N
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Description

1,1,3-Trichlorotrifluoroacetone, also known as 1,1,3-Trichloro-1,3,3-trifluoro-2-propanone, is a chemical compound with the molecular formula C3Cl3F3O . It has a molecular weight of 215.386 .


Molecular Structure Analysis

The molecular structure of 1,1,3-Trichlorotrifluoroacetone consists of three carbon atoms, three chlorine atoms, three fluorine atoms, and one oxygen atom . The IUPAC Standard InChI is InChI=1S/C3Cl3F3O/c4-2(5,7)1(10)3(6,8)9 .


Physical And Chemical Properties Analysis

1,1,3-Trichlorotrifluoroacetone is a liquid at room temperature . Its boiling point is 44415 .

Scientific Research Applications

1,1,3-Trichlorotrifluoroacetone is a chemical compound with the molecular formula C3Cl3F3O and a molecular weight of 215.39 . It’s a liquid at room temperature and has a boiling point of 44-45°C at 760mm . It’s used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical research .

One potential application of 1,1,3-Trichlorotrifluoroacetone is in the synthesis of 1-chloro-3,3,3-trifluoropropene . This compound is used as a foaming agent, heat transfer fluid, and cleaning agent . The specific methods of application or experimental procedures for this use are not detailed in the source, and the results or outcomes of this application are not provided .

Another potential application of 1,1,3-Trichlorotrifluoroacetone is in the synthesis of 1-chloro-3,3,3-trifluoropropene . This compound is used as a foaming agent, heat transfer fluid, and cleaning agent . The specific methods of application or experimental procedures for this use are not detailed in the source, and the results or outcomes of this application are not provided .

Another potential application of 1,1,3-Trichlorotrifluoroacetone is in the synthesis of 1-chloro-3,3,3-trifluoropropene . This compound is used as a foaming agent, heat transfer fluid, and cleaning agent . The specific methods of application or experimental procedures for this use are not detailed in the source, and the results or outcomes of this application are not provided .

Safety And Hazards

1,1,3-Trichlorotrifluoroacetone is toxic if swallowed and in contact with skin . It causes severe skin burns and eye damage . It is fatal if inhaled . When handling this chemical, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,1,3-trichloro-1,3,3-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3F3O/c4-2(5,7)1(10)3(6,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVAFEQJWDOJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Cl)C(F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70229488
Record name 2-Propanone, 1,1,3-trichloro-1,3,3-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70229488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3-Trichlorotrifluoroacetone

CAS RN

79-52-7
Record name 1,1,3-Trichlorotrifluoroacetone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanone, 1,1,3-trichloro-1,3,3-trifluoro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WLN: GXFGVXGFF
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanone, 1,1,3-trichloro-1,3,3-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70229488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
R Bowles, JR Majer, JC Robb - Transactions of the Faraday Society, 1962 - pubs.rsc.org
Upon irradiation in the gas phase with light of wavelength 31 30 A 1, 1, 3-trichlorotrifluoroacetont decomposes into two halogenated methyl radicals and a molecule of carbon monoxide. …
Number of citations: 11 pubs.rsc.org
VY Young, KL Cheng - The Journal of Chemical Physics, 1976 - pubs.aip.org
The HeI photoelectron spectra of fluoroacetone, 1,1,1‐trifluoroacetone, 1,1,1‐trichlorotrifluoroacetone, 1,1,3‐trichlorotrifluoroacetone, 1,1,3,3‐tetrafluoroacetone, 1‐chloro‐1,1,3,3‐…
Number of citations: 26 pubs.aip.org
PA Hackett, D Phillips - The Journal of Physical Chemistry, 1974 - ACS Publications
Absorption, fluorescence, phosphorescence, fluorescence excitation, andphosphorescence excitation spec-tra for 1-chloropentafluoroacetone (CPFA), 1, 3-dichlorotetrafluoroacetone (…
Number of citations: 13 pubs.acs.org
EW Abel, DJ Walker, JN Wingfield - Journal of the Chemical Society A …, 1968 - pubs.rsc.org
The perhalogeno-ketones perfluoroacetone, chloropentafluoroacetone, 1,1,3-trichlorotrifluoroacetone, and 1,3-dichlorotetrafluoroacetone cause fission of the silicon–sulphur bonds in …
Number of citations: 6 pubs.rsc.org
R Bowles, JR Majer, JC Robb - Nature, 1960 - nature.com
IN a previous communication 1 , the products of photolysis of 1 : 3 dichlorotetrafluoroacetone were described, and the absence of compounds which could arise from the reactions of the …
Number of citations: 3 www.nature.com
RN Haszeldine, F Nyman - Journal of the Chemical Society (Resumed …, 1961 - pubs.rsc.org
The main product then arises by photolysis involving initial carbon-carbon bond fission, as with acetone or hexafluoroacetone. Formation of dichlorodifluoromethane shows that some of …
Number of citations: 7 pubs.rsc.org
JR Majer, C Olavesen, JC Robb - Journal of the Chemical Society A …, 1969 - pubs.rsc.org
The photolysis of chloropentafluoroacetone with uv light of wavelength 3130 Å has been shown to involve a primary breakdown into carbon monoxide, CF3· and CF2Cl· radicals. An …
Number of citations: 6 pubs.rsc.org
PA Hackett, D Phillips - Journal of Photochemistry, 1974 - Elsevier
The photophysical and photochemical processes consequent upon excitation of simply substituted acetones to their first excited singlet states have been the subject of several recent …
Number of citations: 1 www.sciencedirect.com
RJ Shozda - The Journal of Organic Chemistry, 1967 - ACS Publications
The reactions of fluoro ketones withalkyl isocyanates yield, depending on the reaction conditions, 1, 3-oxazetidinones, 1, 3, 5-dioxazines, and 1, 3, 5-oxadiazines. In uncatalyzed and …
Number of citations: 20 pubs.acs.org
VA Petrov, F Davidson, BE Smart - The Journal of Organic …, 1995 - ACS Publications
Polyfluorinated oxetanes are prepared in high yields by an electrophilic [2+ 2] cycloaddition reaction between hexafluoroacetone and fluorinated ethylenes that is catalyzed by an …
Number of citations: 27 pubs.acs.org

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